molecular formula C21H22N6O2S B11702956 N-[5-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide

N-[5-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide

Cat. No.: B11702956
M. Wt: 422.5 g/mol
InChI Key: DQRIQSJBRVGOJX-LPYMAVHISA-N
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Description

N-[5-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine derivatives, followed by cyclization with thiadiazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

N-[5-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • 4-(Dimethylamino)-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[5-({N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide stands out due to its unique thiadiazole ring, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22N6O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[5-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C21H22N6O2S/c1-14-4-8-16(9-5-14)20(29)23-21-26-25-19(30-21)12-18(28)24-22-13-15-6-10-17(11-7-15)27(2)3/h4-11,13H,12H2,1-3H3,(H,24,28)(H,23,26,29)/b22-13+

InChI Key

DQRIQSJBRVGOJX-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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